molecular formula C32H47F2N5O6 B15125571 L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)

L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)

Cat. No.: B15125571
M. Wt: 635.7 g/mol
InChI Key: FCPDQZYPBSEXDH-GSDHBNRESA-N
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Description

L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- (9CI) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, morpholine, and difluoromethyl groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- involves multiple steps, including the formation of amide bonds and the incorporation of morpholine and difluoromethyl groups. One common method involves the use of low nucleophilic amines and esters under flow conditions, which allows for efficient mixing of reagents and high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which is advantageous for scaling up the production process. This method ensures consistent quality and high yield by maintaining optimal reaction conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H47F2N5O6

Molecular Weight

635.7 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-cyclohexyl-4,4-difluoro-5-(methylamino)-3,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C32H47F2N5O6/c1-3-4-15-24(28(41)37-25(20-22-11-7-5-8-12-22)27(40)32(33,34)30(43)35-2)36-29(42)26(21-23-13-9-6-10-14-23)38-31(44)39-16-18-45-19-17-39/h6,9-10,13-14,22,24-26H,3-5,7-8,11-12,15-21H2,1-2H3,(H,35,43)(H,36,42)(H,37,41)(H,38,44)/t24-,25-,26-/m0/s1

InChI Key

FCPDQZYPBSEXDH-GSDHBNRESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)C(C(=O)NC)(F)F)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3

Canonical SMILES

CCCCC(C(=O)NC(CC1CCCCC1)C(=O)C(C(=O)NC)(F)F)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3

Origin of Product

United States

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